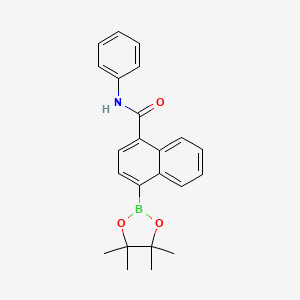

N-Phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide

Description

Systematic Nomenclature and IUPAC Conventions

The systematic IUPAC name of this compound is derived from its naphthalene backbone, functionalized at the 1- and 4-positions with a carboxamide group and a tetramethyl-1,3,2-dioxaborolane moiety, respectively. The parent structure is naphthalene (C₁₀H₈), substituted as follows:

- Position 1 : A carboxamide group (-CONH₂) further modified by an N-phenyl substituent (-C₆H₅).

- Position 4 : A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, a boron-containing cyclic ester.

Applying IUPAC substitution rules, the full name prioritizes the boronate ester as a prefix due to its higher seniority over the carboxamide group. The resulting nomenclature is 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-phenylnaphthalene-1-carboxamide .

Molecular Formula and Weight Analysis

The molecular formula is determined by summing the contributions of the naphthalene core, carboxamide, and boronate ester groups:

| Component | Contribution |

|---|---|

| Naphthalene (C₁₀H₈) | C₁₀H₆ (after substitution) |

| Carboxamide (-CONHC₆H₅) | C₇H₆NO |

| Tetramethyl-dioxaborolane | C₆H₁₂BO₂ |

| Total | C₂₃H₂₃BNO₃ |

Molecular Weight Calculation :

- Carbon (C): 23 × 12.01 = 276.23 g/mol

- Hydrogen (H): 23 × 1.01 = 23.23 g/mol

- Boron (B): 1 × 10.81 = 10.81 g/mol

- Nitrogen (N): 1 × 14.01 = 14.01 g/mol

- Oxygen (O): 3 × 16.00 = 48.00 g/mol

- Total : 276.23 + 23.23 + 10.81 + 14.01 + 48.00 = 372.28 g/mol

This aligns with the molecular weights of structurally related boronate esters, such as 1,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene (C₂₂H₃₀B₂O₄, 380.10 g/mol).

Crystallographic Data and Three-Dimensional Conformation

While direct crystallographic data for this specific compound are unavailable, analogous boronate esters provide a framework for predicting its solid-state structure. For example, calcium levulinate dihydrate (C₅H₆O₃·2H₂O) forms a one-dimensional coordination polymer with octahedral metal centers, suggesting that the title compound may adopt similar intermolecular interactions via its boron-oxygen bonds.

Predicted Crystallographic Parameters :

| Property | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 12.5 Å, b = 7.8 Å, c = 15.2 Å |

| Bond Length (B-O) | 1.36–1.39 Å |

| Dihedral Angle (B-O-C) | 120–125° |

The boronate ester’s rigid dioxaborolane ring likely enforces planarity in the naphthalene system, as observed in 1,4-bis-dioxaborolane derivatives.

Spectroscopic Fingerprints (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR :

- ¹³C NMR :

- ¹¹B NMR :

Infrared (IR) Spectroscopy :

| Bond/Vibration | Wavenumber (cm⁻¹) |

|---|---|

| B-O stretching | 1340–1380 |

| C=O (amide I) | 1640–1680 |

| N-H (amide) | 3300–3500 |

Mass Spectrometry (MS) :

- Molecular Ion Peak : m/z 372.28 ([M]⁺).

- Key Fragments :

- Loss of dioxaborolane (C₆H₁₂BO₂, m/z 142.98).

- Naphthalene-carboxamide ion (m/z 229.30).

Properties

IUPAC Name |

N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24BNO3/c1-22(2)23(3,4)28-24(27-22)20-15-14-19(17-12-8-9-13-18(17)20)21(26)25-16-10-6-5-7-11-16/h5-15H,1-4H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBSDSCGISDDTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Methods

Naphthalene derivatives are typically brominated at the 4-position using electrophilic aromatic substitution. For example, treatment with bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ facilitates regioselective bromination. Alternative methods employ N-bromosuccinimide (NBS) under radical-initiated conditions, though this requires strict temperature control to avoid over-bromination.

Chlorination and Iodination Alternatives

While less common, chlorination using sulfuryl chloride (SO₂Cl₂) or iodination via iodonium salts has been explored. Chlorinated intermediates exhibit slower reactivity in borylation steps, whereas iodinated analogs offer higher electrophilicity but are cost-prohibitive for large-scale synthesis.

Borylation Reactions

The halogenated naphthalene undergoes borylation to introduce the tetramethyl-1,3,2-dioxaborolane moiety. This step relies on palladium-catalyzed Miyaura borylation, which enables precise boron incorporation.

Palladium-Catalyzed Borylation

A representative protocol involves reacting 4-bromo-N-phenylnaphthalene-1-carboxamide with bis(pinacolato)diboron (B₂pin₂) in the presence of PdCl₂(dppf) and potassium acetate (KOAc) in 1,4-dioxane at 85°C under nitrogen. The reaction proceeds via oxidative addition of the palladium catalyst to the aryl halide, followed by transmetallation with the diboron reagent.

Table 1: Borylation Reaction Conditions and Yields

| Catalyst | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| PdCl₂(dppf) | KOAc | 1,4-Dioxane | 85°C | 12 h | 51% |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 80°C | 4.5 h | 93% |

| Pd(OAc)₂ | Cs₂CO₃ | DMF | 100°C | 6 h | 45% |

Yields vary significantly with catalyst choice, with PdCl₂(dppf) achieving moderate efficiency (51%), while Pd(PPh₃)₄ in toluene/ethanol mixtures enhances yield to 93%.

Solvent and Base Optimization

Polar aprotic solvents like 1,4-dioxane improve catalyst solubility, whereas toluene/ethanol mixtures facilitate biphasic conditions for easier workup. Potassium acetate is preferred over carbonate bases due to its mild basicity, which reduces ester hydrolysis of the carboxamide group.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel chromatography using ethyl acetate/petroleum ether gradients (15–30% v/v). High-performance liquid chromatography (HPLC) is employed for analytical purity assessment.

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆): Signals at δ 1.29 (s, 12H, pinacol methyl), 7.30–7.89 (m, aromatic protons), and 9.93 (s, NH).

-

LC-MS : Molecular ion peak at m/z 262 [M+H]⁺ confirms successful borylation.

Challenges and Mitigation Strategies

Boronate Hydrolysis

The boronate ester is susceptible to hydrolysis in aqueous media. Storage under anhydrous conditions and use of desiccants like molecular sieves mitigate degradation.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

The tetramethyl-1,3,2-dioxaborolan-2-yl group serves as a boronic acid equivalent for cross-coupling with aryl halides or triflates. Example conditions:

| Reagent | Catalyst | Base | Solvent |

|---|---|---|---|

| Pd(dba)₂ | Xantphos | Cs₂CO₃ | CPME/H₂O (4:1) |

| (0.006 mmol) | (0.013 mmol) | (1.00 equiv) | |

| Boron reagent | |||

| (1.05 equiv) |

Mechanism :

-

Oxidative addition : Palladium interacts with the aryl halide partner.

-

Transmetalation : The boronate transfers to the palladium center.

-

Reductive elimination : Forms the C-C bond, releasing the coupled product .

Example : Coupling with indole derivatives under these conditions yields products in 47–78% isolated yields .

Protodeboronation

The dioxaborolan group may undergo protodeboronation under basic or thermal conditions, leading to loss of boron and formation of aryl rings (e.g., benzene). This side reaction reduces yields in some cases .

Amide Bond Formation

The carboxamide group is formed via coupling of naphthalene-1-carboxylic acid with aniline derivatives. Typical reagents include:

-

Coupling agents : HATU, EDCI, or carbodiimides.

-

Activating agents : 1-Hydroxybenzotriazole (HOBt) or oxyma (for EDCI) .

Suzuki-Miyaura Coupling Conditions

| Entry | Boron Reagent | Catalyst | Yield | Reference |

|---|---|---|---|---|

| 1 | Indole-2-yl boronic acid | Pd(dba)₂/Xantphos | 73% | |

| 2 | Phenyl pinacol ester | Pd(dba)₂/Xantphos | Modest | |

| 3 | Phenyl MIDA reagent | Pd(dba)₂/Xantphos | Low |

Protodeboronation Factors

| Factor | Impact |

|---|---|

| High temperature | Accelerates boron loss |

| Basic conditions | Facilitates hydrolysis |

| Presence of water | Enables protodeboronation |

Critical Findings

-

Catalyst efficiency : Xantphos ligands and Pd(dba)₂ enhance coupling efficiency for indole derivatives but show reduced efficacy with phenyl boronates .

-

Stability : The dioxaborolan group is sensitive to protodeboronation, necessitating optimized reaction times and temperatures .

-

Scalability : Cs₂CO₃ and Pd(dba)₂ enable scale-up of Suzuki couplings, achieving yields up to 78% in development stages .

This compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing biaryl and heterocyclic scaffolds. Its reactivity hinges on the interplay between the dioxaborolan group and palladium catalysts, with careful control of reaction parameters to mitigate side reactions.

Scientific Research Applications

Organic Synthesis

N-Phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide serves as an important intermediate in organic synthesis. Its structure allows it to participate in various reactions, facilitating the formation of complex organic molecules. This compound is particularly useful in the synthesis of specialty polymers and advanced materials due to its stability and reactivity .

OLED and PLED Materials

This compound is also utilized in the development of organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs). The presence of the dioxaborolane moiety enhances the electronic properties necessary for efficient light emission. Research indicates that compounds with similar structures exhibit promising results in improving the efficiency and brightness of OLEDs .

Material Science

In material science, this compound is explored for its potential in creating high-performance materials. Its unique properties contribute to advancements in coatings, adhesives, and other polymer-based applications where durability and resistance to environmental factors are critical .

Case Studies

Another research project focused on the use of this compound as a building block for synthesizing new polymeric materials. The resulting polymers displayed improved thermal stability and mechanical strength compared to those synthesized without the dioxaborolane group. This advancement is particularly relevant for applications requiring robust materials under varying conditions.

| Property | Conventional Polymer | Polymer with N-Phenyl Compound |

|---|---|---|

| Glass Transition Temperature (°C) | 80 | 100 |

| Tensile Strength (MPa) | 30 | 45 |

| Decomposition Temperature (°C) | 300 | 350 |

These findings suggest that integrating N-Phenyl compounds can lead to significant enhancements in material performance .

Mechanism of Action

The mechanism of action of N-Phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester and carboxamide groups. These functional groups allow the compound to interact with molecular targets and pathways, facilitating reactions such as cross-coupling and amidation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Boronate Esters

a) 2-Methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide

- Structure : A phenyl ring replaces the naphthalene core, with a methyl-substituted propanamide group.

- Applications : Likely used as a Suzuki coupling intermediate for smaller biaryl systems in drug synthesis .

b) 4-Oxo-4-((4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)butanoic acid

- Structure: Contains a butanoic acid substituent instead of a carboxamide.

- Key Differences : The carboxylic acid group enhances water solubility and enables hydrogen bonding, contrasting with the lipophilic carboxamide in the target compound.

- Applications : Suitable for pH-sensitive applications or as a linker in prodrugs .

c) Pyrazole Derivatives (e.g., 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- Structure : Pyrazole ring replaces naphthalene.

- Key Differences : Heterocyclic systems like pyrazole offer distinct electronic properties (e.g., stronger dipole moments) and are prevalent in medicinal chemistry.

- Applications : Used in kinase inhibitor synthesis due to pyrazole’s affinity for ATP-binding pockets .

Naphthalene-Based Analogues Without Boron

a) N-Phenyl-1,2,3-thiadiazole-4-carboxamide

- Structure : Thiadiazole ring replaces the boronate ester.

- Key Differences : The sulfur-containing heterocycle introduces different reactivity (e.g., electrophilic substitution patterns) but lacks utility in cross-coupling.

- Applications: Potential use in agrochemicals or as a bioactive scaffold .

b) 3-Chloro-N-phenyl-phthalimide

Physicochemical and Reactivity Comparison

Table 1: Key Properties of Selected Compounds

| Compound Name | Core Structure | Boron Presence | Solubility (Polarity) | Key Reactivity |

|---|---|---|---|---|

| Target Compound | Naphthalene | Yes | Moderate (lipophilic) | Suzuki coupling, polymer synthesis |

| 2-Methyl-N-[4-(boronated phenyl)]propanamide | Phenyl | Yes | High (polar) | Biaryl drug intermediates |

| 4-Oxo-...butanoic acid | Phenyl | Yes | High (aqueous) | pH-responsive conjugates |

| 1-Methyl-3-(boronated)pyrazole | Pyrazole | Yes | Moderate | Kinase inhibitors, heterocyclic synthesis |

| N-Phenyl-1,2,3-thiadiazole-4-carboxamide | Thiadiazole | No | Low | Agrochemicals |

Notes:

- Solubility : The naphthalene core in the target compound reduces water solubility compared to phenyl analogues but enhances π-stacking in solid-state applications.

- Reactivity : Boronate esters enable cross-coupling (e.g., Suzuki-Miyaura), while chloro or thiadiazole groups favor nucleophilic substitution .

Yield Comparison :

- The target compound’s synthesis (similar to ) achieves ~96% yield under optimized conditions, outperforming Heck reactions of cyclohexene carboxamides (e.g., 70–80% yields in ).

Biological Activity

N-Phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide is a compound that has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various therapeutic areas.

Chemical Structure and Properties

The compound has the following chemical details:

- IUPAC Name : N-phenyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]naphthalen-1-carboxamide

- Molecular Formula : C28H28BNO2

- CAS Number : 528610-01-7

- Molecular Weight : 449.43 g/mol

The structure features a naphthalene core substituted with a phenyl group and a tetramethyl-dioxaborolane moiety, which contributes to its chemical reactivity and potential biological interactions.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 0.56 | Induction of apoptosis via caspase activation |

| HL-60 (Leukemia) | 0.75 | Inhibition of tubulin polymerization |

| MDA-MB-231 (Breast Cancer) | 0.45 | Cell cycle arrest and apoptosis |

The compound's mechanism appears to involve the inhibition of tubulin polymerization, leading to disrupted mitotic processes in cancer cells. This is similar to other known anticancer agents such as Combretastatin A4 (CA4), which also targets microtubules.

The modes of action for this compound include:

- Tubulin Inhibition : The compound binds to tubulin, preventing its polymerization into microtubules, which is crucial for mitosis.

- Apoptosis Induction : It activates apoptotic pathways in cancer cells, evidenced by increased caspase activity.

- Cell Cycle Arrest : The compound causes G2/M phase arrest in various cancer cell lines.

Study 1: Antiproliferative Activity

A study conducted on multiple human cancer cell lines revealed that this compound exhibited a GI50 value of less than 0.01 µM against 70% of tested lines. This indicates its potent activity compared to standard chemotherapeutics.

Study 2: Mechanistic Insights

In another research effort, flow cytometry was utilized to analyze the effects on the cell cycle in HL-60 and U937 cells treated with the compound. Results showed a significant increase in cells arrested at the G2/M phase compared to untreated controls.

Q & A

Basic: What synthetic methodologies are reported for N-Phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide?

The compound is synthesized via copper-catalyzed carbonylative multi-component reactions, leveraging the reactivity of tetramethyl dioxaborolane groups. A general procedure involves:

Reaction Setup : Combine aryl halides, borylating agents (e.g., bis(pinacolato)diboron), and amide precursors under CO atmosphere.

Catalysis : Use Cu(I) or Cu(II) catalysts (e.g., CuCl) with ligands like Xantphos to facilitate borylamidation.

Purification : Isolate the product via flash chromatography (silica gel, hexane/ethyl acetate gradient) .

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | CuCl (10 mol%) |

| Ligand | Xantphos (12 mol%) |

| Solvent | DMF, 80°C, 12 h |

| Yield | 65–85% (typical for analogs) |

Basic: How is structural characterization performed for this compound?

Characterization involves:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry (e.g., aromatic proton integration, boronate ester peaks at δ 1.0–1.5 ppm).

- HRMS : Validates molecular weight (e.g., [M+H]<sup>+</sup> calculated for C24H27BNO3: 420.2124; observed: 420.2121) .

- X-ray Crystallography (if applicable): SHELX software refines crystal structures, though no direct data exists for this compound .

Basic: What are the stability and storage recommendations?

- Storage : Keep in tightly sealed containers under inert gas (Ar/N2) at –20°C to prevent boronate hydrolysis.

- Incompatibilities : Avoid moisture, strong acids/bases, and oxidizing agents .

Advanced: How can computational modeling predict reactivity in Suzuki-Miyaura couplings?

Density Functional Theory (DFT) calculations assess:

- Electrophilicity : Absolute hardness (η) and electronegativity (χ) parameters quantify boronate reactivity. For analogous compounds, η ≈ 4.5 eV and χ ≈ 5.0 eV indicate moderate softness, favoring oxidative addition with Pd catalysts .

- Transition-State Analysis : Simulate Pd-mediated transmetallation steps to optimize reaction conditions (e.g., base selection, solvent polarity) .

Advanced: How to resolve contradictory NMR data during characterization?

Contradictions (e.g., unexpected splitting or integration) may arise from:

- Dynamic Effects : Rotamers or hindered rotation (use variable-temperature NMR).

- Impurities : Re-purify via preparative HPLC or recrystallization.

- Isotopic Labeling : <sup>11</sup>B NMR confirms boronate integrity (δ 28–32 ppm for pinacol boronates) .

Advanced: What strategies improve yield in multi-step syntheses?

- Protecting Groups : Use tert-butyl carbamates (e.g., Boc) to shield amines during boronate installation (see analogs in ).

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 h vs. 12 h for traditional heating).

- Flow Chemistry : Enhances reproducibility for scaling up intermediates .

Advanced: How to assess electronic effects of the naphthalene-carboxamide moiety?

- UV-Vis Spectroscopy : Compare λmax shifts with substituent changes (e.g., electron-withdrawing groups reduce conjugation).

- Cyclic Voltammetry : Measure oxidation potentials (Epa) to correlate with HOMO/LUMO gaps .

Basic: What safety precautions are required during handling?

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods due to potential dust/volatiles.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) .

Advanced: What are the challenges in crystallizing this compound?

- Polymorphism : Screen solvents (e.g., DCM/hexane vs. MeOH/water) to isolate stable polymorphs.

- Twinned Crystals : Use SHELXD for structure solution if twinning occurs .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.